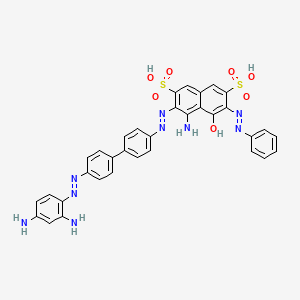
Direct Black 38 (free acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Direct Black 38 (free acid) involves several steps. The primary synthetic route includes the double nitration of 4-(4-aminophenyl)benzenamine under acidic conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. This intermediate is then diazotized with aniline under alkaline conditions and coupled again with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The final product is obtained by coupling with benzene-1,3-diamine .
Analyse Des Réactions Chimiques
Direct Black 38 (free acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Direct Black 38 (free acid) has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of Direct Black 38 (free acid) involves the induction of unscheduled DNA synthesis and the formation of micronuclei in bone marrow cells. The compound promotes the degradation of transferrin receptor-1, which plays a crucial role in iron metabolism. This degradation is mediated through specific molecular pathways that involve the binding of the compound to the receptor, leading to its internalization and subsequent degradation .
Comparaison Avec Des Composés Similaires
Direct Black 38 (free acid) is unique due to its specific chemical structure and properties. Similar compounds include other azo dyes such as:
- Direct Red 81
- Direct Yellow 28
- Direct Black 22
- Direct Blue 106
- Direct Blue 199
These compounds share similar chromophoric groups but differ in their specific applications and chemical properties .
Propriétés
Numéro CAS |
22244-14-0 |
|---|---|
Formule moléculaire |
C34H27N9O7S2 |
Poids moléculaire |
737.8 g/mol |
Nom IUPAC |
4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H27N9O7S2/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50) |
Clé InChI |
ATFARZXNCCWOKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


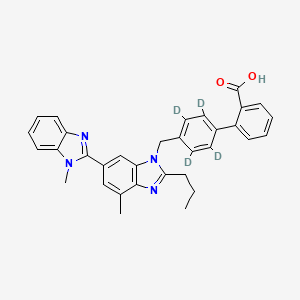
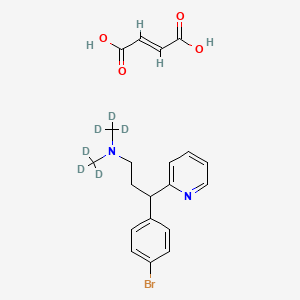
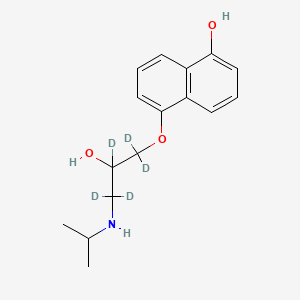
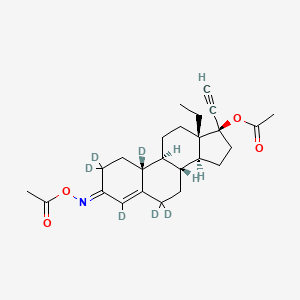
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
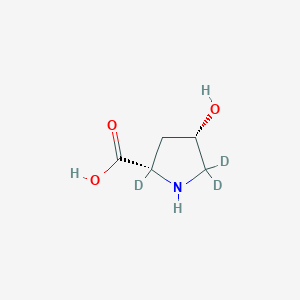
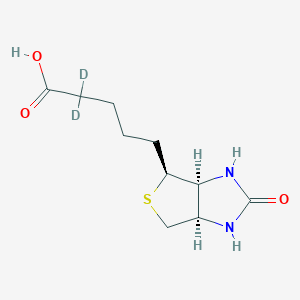
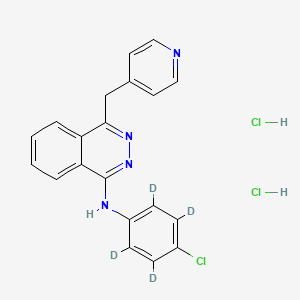

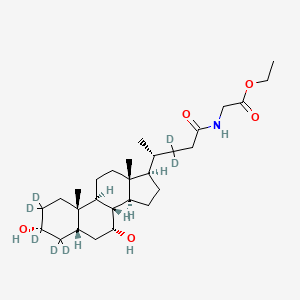

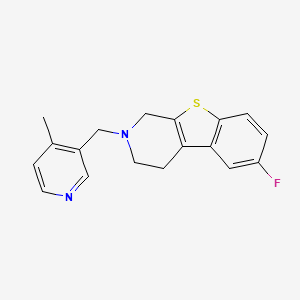
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
